molecular formula C25H23N3O2S B2698564 4-benzoyl-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034357-29-2

4-benzoyl-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No. B2698564
CAS RN: 2034357-29-2
M. Wt: 429.54
InChI Key: PVHQZRROUFMYMZ-UHFFFAOYSA-N
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Description

4-benzoyl-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in the pharmaceutical industry.

Scientific Research Applications

Synthesis and Chemical Properties

Thiophenylhydrazonoacetates in Heterocyclic Synthesis : The reactivity of thiophenylhydrazonoacetates towards various nitrogen nucleophiles was investigated, leading to the synthesis of a range of heterocyclic compounds, including pyrazole, isoxazole, and pyrazolopyrimidine derivatives. This research indicates the potential of thiophenylhydrazonoacetates in synthesizing structurally diverse heterocyclic systems, which could be relevant to the synthesis of compounds related to 4-benzoyl-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide (Mohareb et al., 2004).

Synthesis of Substituted 3-Phenyl-6H-Pyrazolo[4,3-d]Isoxazoles : A methodology involving the treatment of 4-benzoyl-5-hydroxypyrazoles with phosphorus oxychloride to afford corresponding chloropyrazoles, which were further reacted with hydroxylamine, showcases a pathway to novel 3-phenyl-6H-pyrazolo[4,3-d]isoxazoles. This process exemplifies innovative routes to complex heterocyclic compounds that could be applicable in developing new derivatives of 4-benzoyl-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide (Holzer & Hahn, 2003).

Biological Evaluation and Potential Applications

Biological Evaluation of Benzamide Derivatives : A study on the synthesis and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides revealed potential biological applications. These compounds were screened for their inhibitory potential against various human recombinant alkaline phosphatases and ecto-5′-nucleotidases, highlighting the importance of benzamide derivatives in medicinal chemistry and their potential to bind nucleotide protein targets (Saeed et al., 2015).

Anti-Influenza Virus Activity of Benzamide-Based Derivatives : Research into the synthesis of novel benzamide-based 5-aminopyrazoles and their corresponding derivatives demonstrated significant antiviral activities against the H5N1 subtype of the influenza A virus. This suggests that similar compounds, possibly including derivatives of 4-benzoyl-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide, could be explored for their antiviral properties (Hebishy et al., 2020).

properties

IUPAC Name

4-benzoyl-N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S/c1-17-23(22-12-15-31-16-22)18(2)28(27-17)14-13-26-25(30)21-10-8-20(9-11-21)24(29)19-6-4-3-5-7-19/h3-12,15-16H,13-14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHQZRROUFMYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzoyl-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

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